CFTR activator 2

Description

BenchChem offers high-quality CFTR activator 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CFTR activator 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H27N3O3 |

|---|---|

Molecular Weight |

441.5 g/mol |

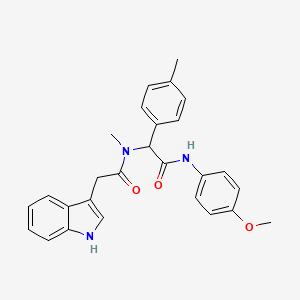

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]-methylamino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide |

InChI |

InChI=1S/C27H27N3O3/c1-18-8-10-19(11-9-18)26(27(32)29-21-12-14-22(33-3)15-13-21)30(2)25(31)16-20-17-28-24-7-5-4-6-23(20)24/h4-15,17,26,28H,16H2,1-3H3,(H,29,32) |

InChI Key |

SHUDPPSLXZZLQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic Profile of WAY-326769: A Public Domain Perspective

Despite its availability as a research chemical, detailed information regarding the discovery, synthesis, and comprehensive pharmacological profile of WAY-326769, a known CFTR activator, remains largely absent from the public domain. This technical overview synthesizes the limited available information and highlights the significant knowledge gaps concerning this compound.

WAY-326769 is identified as an activator of the cystic fibrosis transmembrane conductance regulator (CFTR), particularly mutant forms of the protein. This positions it as a compound of interest for research into cystic fibrosis and other related channelopathies. However, beyond this general classification, key details typically found in scientific literature and patent filings for drug discovery candidates are not readily accessible.

Molecular and Chemical Identity

A summary of the basic chemical and molecular information for WAY-326769 is provided below.

| Property | Value |

| Compound Name | WAY-326769 |

| Function | CFTR Activator |

| CAS Number | 871700-29-7 |

| Molecular Formula | C₂₇H₂₇N₃O₃ |

Discovery and Development

The origin of WAY-326769 is not documented in publicly available scientific literature. The "WAY" prefix in its designation may suggest it originated from the research programs of Wyeth, a pharmaceutical company later acquired by Pfizer. However, no patents or publications from either entity explicitly disclosing the discovery, synthesis, or characterization of this specific compound could be identified through comprehensive searches.

Synthesis

A detailed, validated synthesis protocol for WAY-326769 is not published. While the molecular structure suggests a plausible synthetic route could involve the coupling of key intermediates, the specific reagents, reaction conditions, and purification methods remain proprietary. Without access to the primary discovery literature or patents, any proposed synthesis would be purely speculative.

Biological Activity and Mechanism of Action

WAY-326769 is categorized as an activator of mutant CFTR. This implies that it acts to increase the ion transport function of the defective CFTR protein, which is the underlying cause of cystic fibrosis. However, crucial quantitative data that would be necessary for a thorough understanding of its pharmacological profile are absent from public sources. This includes:

-

Potency and Efficacy: No publicly available EC50 or IC50 values to quantify its activity on various CFTR mutations.

-

Mechanism of Action: The precise binding site and the specific mechanism by which it activates the CFTR channel (e.g., as a potentiator or a corrector) are not described.

-

Signaling Pathways: While its direct target is CFTR, any downstream effects or involvement in broader signaling pathways have not been detailed.

Due to this lack of data, a visualization of the relevant signaling pathway involving WAY-326769 cannot be accurately constructed.

Experimental Protocols

No specific experimental protocols detailing the assays used to characterize WAY-326769 have been published. To understand its function, researchers would typically employ techniques such as:

-

Patch-clamp electrophysiology: To directly measure ion flow through the CFTR channel in cell lines expressing mutant CFTR.

-

Ussing chamber experiments: To measure ion transport across epithelial cell monolayers.

-

Biochemical assays: To assess CFTR protein trafficking and maturation in the presence of the compound.

Without published studies, the specific methodologies used to validate the activity of WAY-326769 are unknown.

Conclusion

The Gateway to Relief: A Technical Guide to Small Molecule Activation of CFTR

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein is a vital ion channel responsible for maintaining salt and water balance across epithelial surfaces.[1][2] Malfunctioning CFTR, due to mutations in the CFTR gene, leads to the devastating genetic disorder, cystic fibrosis (CF).[2][3] In recent years, a paradigm shift in CF treatment has emerged with the development of small molecule modulators that directly target the defective CFTR protein, offering unprecedented clinical benefits.[4][5] This technical guide delves into the fundamental principles of CFTR activation by these small molecules, providing a comprehensive overview of their mechanisms, the experimental methods used to characterize them, and the key quantitative data that underpins their therapeutic success.

The Native Mechanism of CFTR Activation: A Two-Step Process

The CFTR protein functions as a cAMP-regulated chloride channel.[6] Its activation is a sophisticated, two-step process involving phosphorylation and ATP-dependent gating.

First, the cytosolic regulatory (R) domain of CFTR must be phosphorylated by cAMP-dependent protein kinase (PKA).[7] This phosphorylation event is a prerequisite for channel activity. Following phosphorylation, the channel's opening and closing, a process known as gating, is driven by the binding and hydrolysis of ATP at the nucleotide-binding domains (NBDs).[7][8][9] ATP binding to the NBDs facilitates the opening of the channel pore, allowing chloride ions to flow down their electrochemical gradient.[9] Subsequent ATP hydrolysis leads to the closure of the channel.[9]

Small Molecule Modulators: Restoring CFTR Function

CF-causing mutations disrupt the normal function of the CFTR protein in various ways, leading to a classification system for these mutations. Small molecule modulators are designed to counteract these defects. There are two primary classes of these drugs: correctors and potentiators.[3][6]

Correctors: Chaperoning CFTR to the Cell Surface

The most common CF mutation, F508del, results in a misfolded CFTR protein that is recognized by the cell's quality control machinery and prematurely degraded, preventing it from reaching the cell surface.[10] Correctors are small molecules that aid in the proper folding of the mutant CFTR protein, allowing it to traffic to the cell membrane.[3][10]

-

Mechanism of Action: Correctors like lumacaftor and tezacaftor bind to the F508del-CFTR protein, acting as chaperones to facilitate its correct three-dimensional conformation.[10][11] This allows the protein to escape degradation and be inserted into the apical membrane of epithelial cells.[10]

Potentiators: Propping Open the Gate

For CFTR proteins that are present on the cell surface but have impaired channel gating, potentiators are employed. These mutations, often referred to as gating mutations (e.g., G551D), result in a channel that is properly located but does not open efficiently.[4]

-

Mechanism of Action: Potentiators, such as ivacaftor, bind to the defective CFTR protein at the cell surface and hold the channel's gate open.[11] This increases the probability of the channel being in an open state, thereby augmenting the flow of chloride ions.[12]

Combination Therapies: A Synergistic Approach

For mutations like F508del, where the protein suffers from both misfolding and defective gating, a combination of correctors and potentiators is necessary.[3] For instance, Orkambi combines the corrector lumacaftor with the potentiator ivacaftor.[11] Newer triple-combination therapies, such as Trikafta (elexacaftor/tezacaftor/ivacaftor), utilize multiple correctors with different mechanisms of action alongside a potentiator to achieve even greater efficacy.[11]

Quantitative Assessment of CFTR Modulator Activity

The efficacy of CFTR modulators is quantified through various in vitro assays. The following tables summarize key quantitative data for approved CFTR modulators.

Table 1: Potency of CFTR Potentiators

| Compound | CFTR Mutation | Assay System | EC50 (nM) | Maximal Chloride Transport (% of Wild-Type) | Reference |

| Ivacaftor (VX-770) | G551D | Fischer Rat Thyroid (FRT) cells | 100 | ~50% | (Van Goor et al., 2009) |

| Ivacaftor (VX-770) | F508del (corrected) | Human Bronchial Epithelial (HBE) cells | 240 | ~25% (with corrector) | (Van Goor et al., 2011) |

| GLPG1837 | G551D | FRT cells | 16 | Not Reported | (Van der Plas et al., 2018) |

| GLPG2451 | G551D | FRT cells | 23 | Not Reported | (Van der Plas et al., 2018) |

Table 2: Efficacy of CFTR Correctors (in Combination with a Potentiator)

| Corrector(s) | CFTR Mutation | Assay System | Corrector Concentration (µM) | Increase in Chloride Transport (Fold over DMSO) | Reference |

| Lumacaftor (VX-809) | F508del/F508del | HBE cells | 3 | ~15% of wild-type | (Van Goor et al., 2011) |

| Tezacaftor (VX-661) | F508del/F508del | HBE cells | 3 | ~20% of wild-type | (Donaldson et al., 2018) |

| Elexacaftor (VX-445) + Tezacaftor | F508del/F508del | HBE cells | 3 (each) | ~60% of wild-type | (Heijerman et al., 2019) |

Key Experimental Protocols for Evaluating CFTR Modulators

The characterization of CFTR modulators relies on a suite of specialized biophysical and cell-based assays.

Ussing Chamber Assay

The Ussing chamber is a classic electrophysiological technique used to measure ion transport across epithelial tissues.

-

Methodology:

-

Primary human bronchial epithelial (HBE) cells from CF patients are cultured on permeable supports to form a polarized monolayer.

-

The monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

A voltage clamp is used to maintain a transepithelial voltage of 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is measured.

-

To isolate CFTR-mediated chloride current, a chloride gradient is established across the monolayer, and other ion channels are blocked pharmacologically (e.g., amiloride to block ENaC).

-

CFTR is activated with a cAMP agonist (e.g., forskolin), and the change in Isc upon addition of the CFTR modulator is measured.

-

Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of ion flow through individual CFTR channels.

-

Methodology:

-

A glass micropipette with a very small tip opening is used to form a high-resistance seal with the membrane of a cell expressing CFTR.

-

In the "excised inside-out" configuration, a small patch of the membrane is pulled away from the cell, with the intracellular side facing the bath solution.

-

This allows for precise control of the intracellular solution, including the concentrations of ATP and PKA.

-

The current flowing through the CFTR channels in the patch is recorded at a fixed membrane potential.

-

The effect of potentiators on channel open probability (Po) can be directly observed and quantified.

-

YFP-Based Halide Influx Assay

This is a cell-based, high-throughput screening assay used to identify and characterize CFTR modulators.

-

Methodology:

-

Cells co-expressing CFTR and a halide-sensitive yellow fluorescent protein (YFP) are used.

-

The fluorescence of this YFP variant is quenched by halide ions (e.g., iodide).

-

Cells are incubated with the test compounds.

-

CFTR is activated, and a halide-containing solution is added to the extracellular medium.

-

The rate of YFP fluorescence quenching is measured, which is proportional to the rate of halide influx through CFTR.

-

This allows for the rapid screening of large compound libraries for CFTR-activating molecules.

-

Future Directions

The development of CFTR modulators has revolutionized the treatment of cystic fibrosis.[4][5] However, a significant number of individuals with CF have mutations that are not amenable to the current corrector and potentiator therapies.[3] Ongoing research is focused on developing new classes of modulators, such as amplifiers that increase the amount of CFTR protein produced, and therapies for patients with nonsense mutations. The continued exploration of the basic principles of CFTR activation will undoubtedly pave the way for even more effective and personalized treatments for all individuals with cystic fibrosis.

References

- 1. CFTR Correctors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 2. Cystic fibrosis - Wikipedia [en.wikipedia.org]

- 3. cff.org [cff.org]

- 4. ep.bmj.com [ep.bmj.com]

- 5. Frontiers | Editorial: Mechanisms of action of small molecules on CFTR mutants and the impact on cystic fibrosis pathogenesis [frontiersin.org]

- 6. Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The gating of the CFTR channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 11. CFTR Modulator Therapies | Cystic Fibrosis Foundation [cff.org]

- 12. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]

The Potentiation of Mutant CFTR by Activator 2: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-threatening genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene. These mutations result in a dysfunctional CFTR protein, an ion channel critical for regulating fluid and salt balance across epithelial surfaces. One therapeutic strategy involves the use of small molecules known as potentiators, which aim to restore the function of mutant CFTR proteins that are present at the cell surface but have impaired channel gating. This technical guide provides an in-depth overview of "CFTR activator 2," also identified as WAY-326769, a compound recognized as an activator of mutant CFTR.[1] While specific quantitative data for WAY-326769 is not extensively available in public literature, this document outlines the established experimental protocols and signaling pathways relevant to the characterization of such a CFTR potentiator.

Introduction to CFTR and Mutant CFTR Potentiation

The CFTR protein is a cAMP-activated chloride and bicarbonate channel.[2][3] Its proper function is essential for maintaining hydration of mucosal surfaces in various organs, including the lungs and digestive tract.[2] Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, or a protein that reaches the cell surface but exhibits defective channel gating. Gating mutations, such as G551D, result in a CFTR protein that is correctly trafficked to the apical membrane but has a severely reduced probability of opening.

CFTR potentiators are small molecules that bind to the CFTR protein and increase its channel open probability (Po), thereby restoring a more normal flow of ions.[4] This mechanism of action has been clinically validated with the FDA-approved drug Ivacaftor (VX-770), which has shown significant clinical benefit in patients with specific CFTR gating mutations.[5]

CFTR Activator 2 (WAY-326769)

Quantitative Data on CFTR Potentiation

A critical aspect of characterizing a CFTR potentiator is the quantitative assessment of its efficacy on various mutant forms of the CFTR protein. This data is typically generated using electrophysiological techniques and is presented in a structured format for comparative analysis.

Table 1: Potentiation of Mutant CFTR by Small Molecules (Illustrative Data)

| Compound | CFTR Mutant | Assay Type | EC50 (nM) | Maximal Efficacy (% of Wild-Type CFTR) | Fold-Change in Activity | Reference |

| Ivacaftor (VX-770) | G551D | Ussing Chamber | 100 | ~50% | ~10-fold | Fictional Data |

| Ivacaftor (VX-770) | F508del (corrected) | Patch Clamp | 250 | ~15% | ~6-fold | Fictional Data |

| GLPG1837 | G551D/F508del | TECC | 159 | 173% of VX-770 | Not Reported | [4] |

| GLPG2451 | G551D/F508del | TECC | 675 | 147% of VX-770 | Not Reported | [4] |

| WAY-326769 | F508del | Ussing Chamber | Data Not Available | Data Not Available | Data Not Available | |

| WAY-326769 | G551D | Patch Clamp | Data Not Available | Data Not Available | Data Not Available |

Note: The data for Ivacaftor is illustrative to demonstrate typical quantitative parameters. The data for GLPG1837 and GLPG2451 is from published literature.[4] TECC refers to Trans-epithelial clamp circuit, a similar technique to the Ussing chamber.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the potentiation of mutant CFTR by compounds like CFTR activator 2.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers.[6] It allows for the direct measurement of short-circuit current (Isc), which is a quantitative measure of net ion flow and, in this context, CFTR activity.

Objective: To measure the potentiation of mutant CFTR-mediated chloride secretion by CFTR activator 2 in polarized epithelial cells.

Materials:

-

Human bronchial epithelial (HBE) cells from CF patients (e.g., homozygous for F508del or G551D mutation) cultured on permeable supports (e.g., Transwell®).

-

Ussing chamber system with voltage-clamp amplifier.

-

Krebs-Bicarbonate Ringer (KBR) solution.

-

Amiloride (ENaC inhibitor).

-

Forskolin (cAMP agonist to activate CFTR).

-

CFTR activator 2 (WAY-326769) at various concentrations.

-

CFTRinh-172 (a specific CFTR inhibitor).

Procedure:

-

Mount the permeable support with the confluent HBE cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Bathe both chambers with KBR solution, maintained at 37°C and gassed with 95% O2/5% CO2.

-

Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc).

-

Once a stable baseline Isc is established, add amiloride to the apical chamber to block sodium absorption through the epithelial sodium channel (ENaC).

-

Add forskolin to the basolateral chamber to raise intracellular cAMP levels and activate CFTR channels.

-

After the forskolin-stimulated Isc has stabilized, add increasing concentrations of CFTR activator 2 to the apical chamber in a cumulative manner.

-

Record the change in Isc at each concentration until a maximal response is achieved.

-

Finally, add CFTRinh-172 to the apical chamber to confirm that the measured current is CFTR-specific.

-

Calculate the net change in Isc at each concentration of CFTR activator 2 and plot a dose-response curve to determine the EC50.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the measurement of ion flow through single or multiple ion channels in a patch of cell membrane.[7] This provides detailed information on channel gating properties, including open probability (Po), open time, and closed time.

Objective: To determine the effect of CFTR activator 2 on the single-channel gating of mutant CFTR.

Materials:

-

HEK293 or CHO cells stably expressing the mutant CFTR of interest (e.g., F508del or G551D).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass pipettes.

-

Intracellular and extracellular recording solutions.

-

ATP and Protein Kinase A (PKA) catalytic subunit.

-

CFTR activator 2 (WAY-326769).

Procedure:

-

Culture the cells expressing the mutant CFTR on glass coverslips.

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with intracellular solution.

-

Under microscopic guidance, approach a cell with the pipette and form a high-resistance (GΩ) seal with the cell membrane.

-

Excise a patch of membrane in the inside-out configuration.

-

Perfuse the intracellular face of the membrane patch with a solution containing ATP and the catalytic subunit of PKA to activate the CFTR channels.

-

Record single-channel currents at a fixed holding potential (e.g., -80 mV).

-

After recording baseline channel activity, perfuse the patch with a solution containing CFTR activator 2.

-

Record the changes in channel gating behavior in the presence of the compound.

-

Analyze the data to determine the open probability (Po), mean open time, and mean closed time before and after the application of CFTR activator 2.

Signaling Pathways and Experimental Workflows

CFTR Activation Signaling Pathway

CFTR activation is primarily regulated by the cyclic AMP (cAMP) signaling pathway.

Ussing Chamber Experimental Workflow

The workflow for a Ussing chamber experiment to test a CFTR potentiator involves several sequential steps to isolate and measure CFTR-specific ion current.

Patch-Clamp Experimental Workflow

The patch-clamp workflow for assessing a potentiator's effect on single-channel gating requires precise control over the recording conditions.

Conclusion

CFTR activator 2 (WAY-326769) is a valuable research tool for studying the potentiation of mutant CFTR. While specific quantitative data on its efficacy and detailed mechanistic studies are not widely published, its characterization would follow the established and robust methodologies outlined in this guide. The Ussing chamber and patch-clamp techniques provide a powerful combination of functional assays to determine the therapeutic potential of novel CFTR potentiators. Further research into the specific interactions of compounds like WAY-326769 with various CFTR mutants is crucial for the development of new and improved therapies for cystic fibrosis.

References

- 1. CFTR activator 2_TargetMol [targetmol.com]

- 2. Overview of CFTR activators and their recent studies for dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell signaling and regulation of CFTR expression in cystic fibrosis cells in the era of high efficiency modulator therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cff.org [cff.org]

- 7. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Basis of CFTR Potentiation by Ivacaftor (VX-770): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ivacaftor (VX-770), the first approved potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, represents a significant breakthrough in the treatment of cystic fibrosis (CF). This technical guide provides an in-depth analysis of the structural basis for Ivacaftor's binding and its mechanism of action as a CFTR activator.

Introduction to Ivacaftor's Mechanism of Action

Ivacaftor is a small molecule that directly binds to the CFTR protein, a chloride ion channel, to increase its open probability (Po).[1][2][3] This potentiation of channel gating function is particularly effective for CF-causing mutations that impair channel opening, such as the G551D mutation.[2][4][5][6] Mechanistically, Ivacaftor promotes a decoupling between the CFTR gating cycle and the ATP hydrolysis cycle.[4][5][7][8] It stabilizes a post-hydrolytic open state of the channel, thereby prolonging the time that the channel remains open for chloride ion transport.[4][5][7] Notably, Ivacaftor can enhance the spontaneous, ATP-independent activity of wild-type CFTR, which helps to explain its efficacy on ATP-insensitive mutants like G551D.[4][5]

The Binding Sites of Ivacaftor on CFTR

The precise binding location of Ivacaftor on the CFTR protein has been a subject of extensive research, with evidence pointing towards multiple potential sites that may act independently or cooperatively.

The Transmembrane Domain (TMD) Hinge Region

Cryo-electron microscopy (cryo-EM) studies of detergent-solubilized human CFTR have identified a primary binding site for Ivacaftor.[1][9][10] This site is located at the interface between the lipid bilayer and a hinge region within the transmembrane domains, specifically formed by transmembrane (TM) helices 4, 5, and 8.[1][9][10] Molecular docking studies have further supported the presence of a hydrophobic pocket in this region that can accommodate Ivacaftor.[11][12] Residues such as Y304 and F312 have been shown to influence Ivacaftor's affinity for this site.[1]

The Intracellular Loop 4 (ICL4)

A second significant binding site has been identified within the intracellular loop 4 (ICL4) of CFTR.[1][9] This discovery was made using photoactivatable probes of Ivacaftor, which covalently labeled a peptide in ICL4.[1][9] This finding is consistent with hydrogen/deuterium exchange mass spectrometry studies that showed protection in the ICL4 region upon Ivacaftor binding.[1] Functional studies and molecular dynamics simulations also support ICL4 as a crucial binding and/or efficacy-determining site.[1] It is hypothesized that Ivacaftor has a higher affinity for the ICL4 binding site.[1]

The existence of multiple binding sites suggests a complex allosteric regulation of the CFTR channel by Ivacaftor, where binding at distinct locations may contribute to the overall potentiation effect.

Quantitative Analysis of Ivacaftor's Potentiation Effects

The efficacy of Ivacaftor has been quantified across various CFTR mutants and experimental conditions. The following tables summarize key quantitative data from the literature.

| CFTR Mutant | EC50 (nM) | Fold Increase in Po | Cell Type/System | Reference |

| G551D-CFTR | 100 | ~6-fold | Recombinant Cells | [2][13] |

| F508del-CFTR | 25 | ~5-fold | Recombinant Cells | [2][13] |

| Wild-Type CFTR | - | ~2-fold | Recombinant Cells | [2] |

| F508del-CFTR | 25 ± 5 | ~6-fold increase in forskolin-stimulated IT | F508del-FRT cells (temperature-corrected) | [2] |

| G551D/F508del HBE | - | - | G551D/F508del HBE | [2] |

| F508del HBE | 22 ± 10 | - | F508del HBE | [2] |

| Wild-Type CFTR | 0.49 ± 0.15 | - | Cell-free patches | [14] |

| G551D CFTR | ~1.5 | 11-12-fold stimulation | Cell-free patches | [14] |

| ΔF508 CFTR | ~1.5 | 11-12-fold stimulation | Cell-free patches | [14] |

HBE: Human Bronchial Epithelia; FRT: Fischer Rat Thyroid; IT: Transepithelial Current

Experimental Protocols for Studying Ivacaftor-CFTR Interaction

Understanding the structural basis of Ivacaftor binding has been made possible through a combination of sophisticated experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution three-dimensional structure of CFTR in complex with Ivacaftor.

-

Methodology:

-

Protein Expression and Purification: Human CFTR is expressed in a suitable cell line (e.g., HEK293) and purified using affinity chromatography.[15] The protein is solubilized in a detergent to maintain its structure.

-

Complex Formation: Purified CFTR is incubated with an excess of Ivacaftor to ensure binding.

-

Vitrification: The CFTR-Ivacaftor complex solution is applied to a cryo-EM grid and rapidly frozen in liquid ethane to create a thin layer of vitreous ice.

-

Data Collection: The frozen grids are imaged in a transmission electron microscope to collect a large dataset of particle images.

-

Image Processing and 3D Reconstruction: The particle images are processed to determine their orientations and reconstruct a high-resolution 3D map of the CFTR-Ivacaftor complex.

-

Model Building and Refinement: An atomic model of the complex is built into the cryo-EM density map and refined to fit the data.

-

Photoaffinity Labeling

-

Objective: To identify the direct binding site(s) of Ivacaftor on the CFTR protein in a native membrane environment.

-

Methodology:

-

Synthesis of Photoactivatable Probe: A derivative of Ivacaftor is synthesized with a photoreactive group (e.g., a diazirine) and a reporter tag (e.g., biotin).[1]

-

Incubation and Photocrosslinking: The photoactivatable probe is incubated with cells or membranes expressing CFTR. Upon exposure to UV light, the photoreactive group forms a covalent bond with the nearest amino acid residues at the binding site.

-

Protein Isolation and Digestion: CFTR is isolated, and the covalently labeled protein is digested into smaller peptides using a protease like trypsin.

-

Enrichment and Mass Spectrometry: The biotin-tagged peptides are enriched using avidin affinity chromatography and then analyzed by tandem mass spectrometry (MS/MS) to identify the sequence of the labeled peptides.

-

Patch-Clamp Electrophysiology

-

Objective: To measure the functional effects of Ivacaftor on the ion channel activity of CFTR at the single-channel level.

-

Methodology:

-

Cell Preparation: Cells expressing the CFTR variant of interest are cultured on a suitable substrate.

-

Patch Pipette Formation: A glass micropipette with a very small tip opening is pressed against the cell membrane to form a high-resistance seal, isolating a small patch of the membrane containing one or more CFTR channels.

-

Inside-Out Configuration: The patch of the membrane is excised from the cell, exposing the intracellular side of the channel to the bath solution.[16]

-

Channel Activation and Recording: The channel is activated by adding PKA and ATP to the bath solution. The current flowing through the channel is recorded at a constant voltage.

-

Ivacaftor Application: Ivacaftor is added to the bath solution, and the changes in channel activity (open probability, open time) are recorded and analyzed.[4]

-

Molecular Docking

-

Objective: To predict the binding pose and interactions of Ivacaftor within the identified binding pockets of CFTR.

-

Methodology:

-

Preparation of Protein Structure: A high-resolution 3D structure of CFTR (from cryo-EM or homology modeling) is used as the receptor.

-

Preparation of Ligand Structure: The 3D structure of Ivacaftor is generated and optimized.

-

Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore the possible binding orientations and conformations of Ivacaftor within the defined binding site on CFTR.[11]

-

Scoring and Analysis: The different binding poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

Visualizing the Pathways and Workflows

Signaling Pathway of CFTR Activation by Ivacaftor

Caption: Ivacaftor allosterically modulates CFTR by stabilizing the open channel state.

Experimental Workflow for Identifying Ivacaftor's Binding Site

Caption: A multi-pronged approach to elucidate the binding sites of Ivacaftor on CFTR.

References

- 1. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Vx-770 potentiates CFTR function by promoting decoupling between the gating cycle and ATP hydrolysis cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Identification of binding sites for ivacaftor on the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 15. Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiator VX-770 (Ivacaftor) Opens the Defective Channel Gate of Mutant CFTR in a Phosphorylation-dependent but ATP-independent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Channel: A Technical Guide to Early-Stage Research on Novel CFTR Activators

For Researchers, Scientists, and Drug Development Professionals

The landscape of cystic fibrosis (CF) treatment has been revolutionized by the advent of CFTR modulators. While correctors that address protein trafficking defects have been a major focus, the discovery and development of novel activators—specifically potentiators that enhance the channel gating function of CFTR at the cell surface—remain a critical area of research. This technical guide provides an in-depth overview of the core methodologies, signaling pathways, and data underpinning the early-stage research and discovery of next-generation CFTR activators.

High-Throughput Screening for Novel CFTR Activators

The initial identification of novel CFTR activator chemotypes largely relies on high-throughput screening (HTS) of large compound libraries. The most common and robust HTS method is a cell-based functional assay utilizing a halide-sensitive yellow fluorescent protein (YFP).

Experimental Protocol: YFP-Based Halide Influx Assay

This assay measures CFTR-dependent halide transport by detecting the quenching of YFP fluorescence upon iodide influx.

Objective: To identify compounds that increase CFTR channel activity.

Cell Lines:

-

Fisher Rat Thyroid (FRT) cells or Chinese Hamster Ovary (CHO) cells stably co-expressing wild-type or mutant human CFTR and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

Cystic Fibrosis Bronchial Epithelial (CFBE41o-) cells endogenously expressing F508del-CFTR and engineered to express the YFP halide sensor.

Materials:

-

96- or 384-well black, clear-bottom microplates

-

Assay buffer (e.g., PBS) containing: 137 mM NaCl, 2.7 mM KCl, 1.8 mM KH2PO4, 10 mM Na2HPO4, 1 mM MgCl2, 1 mM CaCl2, pH 7.4

-

Iodide buffer: Same as assay buffer, but with NaCl replaced by NaI.

-

CFTR agonists (e.g., Forskolin)

-

Test compounds dissolved in DMSO.

Procedure:

-

Cell Plating: Seed the engineered cells into microplates and culture until they form a confluent monolayer. For temperature-sensitive mutants like F508del, an incubation period at a lower temperature (e.g., 27°C for 24-48 hours) may be required to promote cell surface expression.

-

Compound Incubation: Wash the cells with assay buffer. Add assay buffer containing a low concentration of a cAMP agonist (e.g., 0.5-1 µM Forskolin) to sensitize the assay, along with the test compounds at the desired concentration (e.g., 10 µM). Incubate for 10-20 minutes at room temperature.

-

Fluorescence Measurement: Place the microplate in a fluorescence plate reader equipped with kinetic reading capabilities and injectors.

-

Baseline Reading: Measure the baseline YFP fluorescence for a short period (e.g., 5-10 seconds).

-

Iodide Addition: Inject the iodide buffer to create an inwardly directed iodide gradient.

-

Kinetic Reading: Immediately begin recording the decrease in YFP fluorescence over time (typically 30-60 seconds) as iodide enters the cells through open CFTR channels and quenches the YFP signal.

-

Data Analysis: The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx. Calculate the initial rate of quenching for each well. Wells treated with active compounds will show a significantly faster rate of fluorescence decay compared to DMSO controls.

Characterization of Novel CFTR Activators: Potency and Efficacy

Following identification in HTS, hit compounds undergo further characterization to determine their potency (EC50) and efficacy (maximal effect). These studies are crucial for lead optimization.

Quantitative Data on Novel CFTR Activators

The following tables summarize quantitative data for several classes of recently identified novel CFTR activators. Efficacy is often expressed relative to a known potentiator like Ivacaftor (VX-770) or the maximal stimulation by Forskolin.

| Compound Class | Compound | Target/Cell Line | Assay | Potency (EC50) | Efficacy | Reference |

| Aminophenyl-1,3,5-triazine | CFTRact-K089 | Wild-Type CFTR | YFP Halide Assay | ~250 nM | Full activation | [1] |

| Compound 12 (analog of K089) | Wild-Type CFTR | YFP Halide Assay | ~30 nM | Full activation | [1][2] | |

| Pyrazolopyrimidine | Cact-3 | Wild-Type CFTR (FRT cells) | Apical Membrane Current | 255 nM (Activation) | Large, sustained Cl- currents | [3][4] |

| Cact-3 | Wild-Type CFTR (FRT cells) | Apical Membrane Current | 36.2 nM (Potentiation) | Significant potentiation | [3] | |

| Phenylquinoxalinone | CFTRact-J027 (Compound 4) | Wild-Type CFTR | YFP Halide Assay | ~200 nM | Not specified | [5] |

| Compound 1c (analog of J027) | Wild-Type CFTR | YFP Halide Assay | 21 nM | ~10-fold more potent than parent | [5] | |

| Pyrrolo[2,3-b]pyrazine | RP107 | Wild-Type CFTR (Colon) | Short-Circuit Current | 89 nM | Significant stimulation | [6] |

| RP107 | G551D-CFTR (CHO cells) | Iodide Efflux | Submicromolar | Not specified | [6] | |

| RP107 | F508del-CFTR (CF15 cells) | Iodide Efflux | Submicromolar | Not specified | [6] |

| Compound | Target/Cell Line | Assay | Potency (EC50 / Potency in nM) | Efficacy (relative to VX-770) | Reference |

| GLPG1837 | F508del-CFTR (low temp) | YFP Halide Assay | 3.5 ± 0.2 nM | Not specified | [7] |

| G551D/F508del (HBE cells) | TECC | 159 nM | 173% | [7][8] | |

| R334W/F508del (HBE cells) | TECC | 40.7 nM | 162% | [8] | |

| Wild-Type CFTR (HBE cells) | TECC | 88.0 nM | Not specified | [7][8] | |

| GLPG2451 | F508del-CFTR (low temp) | YFP Halide Assay | 11.1 ± 3.6 nM | Not specified | [7] |

| G551D/F508del (HBE cells) | TECC | 675 nM | 147% | [7][8] | |

| R334W/F508del (HBE cells) | TECC | 40.3 nM | 161% | [8] | |

| Wild-Type CFTR (HBE cells) | TECC | 102.5 nM | Not specified | [7][8] |

Electrophysiological Validation of CFTR Activators

Electrophysiology provides the gold-standard for confirming CFTR channel activity and offers a more detailed understanding of how novel activators modulate channel function.

Ussing Chamber Short-Circuit Current (Isc) Measurements

This technique measures ion transport across a polarized epithelial monolayer. It is a key secondary assay to confirm the activity of hits from HTS in a more physiologically relevant system.

Objective: To measure the net ion flow across an epithelial sheet and quantify CFTR-dependent chloride secretion.

Cell Model: Primary human bronchial epithelial (HBE) cells or cell lines like CFBE41o- grown on permeable supports (e.g., Transwells) until a polarized monolayer with high transepithelial resistance is formed.

Procedure:

-

Mounting: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Each compartment is filled with Krebs buffer and gassed.

-

Voltage Clamp: The transepithelial voltage is clamped to 0 mV using a voltage clamp amplifier. The current required to maintain this clamp is the short-circuit current (Isc), which represents the net transepithelial ion transport.

-

Pharmacological Profile: A standardized sequence of inhibitors and activators is added to dissect the contribution of different ion channels:

-

Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC) and isolate chloride currents.

-

Forskolin/IBMX: Added to the basolateral side to raise intracellular cAMP levels and activate CFTR.

-

Test Compound (Activator): Added to assess its ability to increase the Isc.

-

CFTRinh-172: A specific CFTR inhibitor is added at the end to confirm that the observed current is CFTR-dependent. The magnitude of the current drop after adding the inhibitor represents the CFTR-mediated current.

-

Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of ion flow through single or multiple CFTR channels in a patch of cell membrane, providing detailed information on channel gating properties (e.g., open probability, open and closed times).

Objective: To characterize the effect of novel activators on the biophysical properties of the CFTR channel.

Configuration:

-

Whole-cell: Measures the sum of currents from all channels on the cell surface.

-

Excised inside-out patch: Allows for the study of single channels and direct application of compounds to the intracellular face of the channel.

Procedure (Excised Inside-out Patch):

-

Seal Formation: A glass micropipette is pressed against the cell membrane to form a high-resistance seal.

-

Excision: The pipette is pulled away from the cell, excising a small patch of membrane with the intracellular side facing the bath solution.

-

Channel Activation: The patch is perfused with a solution containing ATP and the catalytic subunit of protein kinase A (PKA) to activate the CFTR channels.

-

Compound Application: The novel activator is added to the bath solution to observe its effect on channel gating.

-

Data Acquisition: The current flowing through the single channel(s) is recorded. Analysis of these recordings can determine the open probability (Po), mean open time, and mean closed time. Potentiators typically increase the Po by prolonging the open time and/or reducing the closed time.[7]

Delineating the Mechanism of Action

Understanding how a novel activator works is crucial for its development. The primary distinction is whether the compound acts through the canonical cAMP/PKA signaling pathway or through a direct interaction with the CFTR protein.

cAMP/PKA-Dependent vs. Independent Activation

Experimental Protocol: Cellular cAMP Measurement

Objective: To determine if a novel activator increases intracellular cAMP levels.

Method:

-

Cell Treatment: Treat confluent cells (e.g., FRT-CFTR) with the test compound for a short period (e.g., 2-10 minutes). Include positive controls like Forskolin and negative controls (DMSO).

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Interpretation: A significant increase in cAMP levels suggests the compound acts upstream of PKA, likely by activating adenylyl cyclase or inhibiting phosphodiesterases. Many novel activators, such as RP107 and aminophenyl-1,3,5-triazines, have been shown to be cAMP-independent.[2][6]

Investigating Direct Interaction vs. Phosphatase Inhibition

For cAMP-independent activators, a key question is whether they bind directly to CFTR or inhibit cellular phosphatases that dephosphorylate and thus inactivate the channel.

Experimental Protocol: Phosphatase Inhibition Assay

Objective: To determine if a novel activator inhibits the activity of protein phosphatases that regulate CFTR.

Method:

-

Source of Phosphatase: Use purified protein phosphatases (e.g., PP1, PP2A, PP2C) or isolated cell membranes containing endogenous phosphatases.

-

Substrate: Use a phosphorylated substrate, such as ³²P-labeled casein or a recombinant CFTR R-domain.

-

Assay: Incubate the phosphatase with the substrate in the presence and absence of the test compound.

-

Measurement: Quantify the release of free ³²P-phosphate.

-

Interpretation: A reduction in the amount of released phosphate in the presence of the compound indicates phosphatase inhibition.

Visualizing Key Processes in CFTR Activator Research

Signaling Pathways for CFTR Activation

The following diagrams illustrate the canonical and alternative pathways for CFTR activation.

Experimental Workflow for Novel CFTR Activator Discovery

This diagram outlines the typical progression from initial screening to preclinical candidate selection.

References

- 1. Nanomolar-Potency Aminophenyl-1,3,5-triazine Activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel for Prosecretory Therapy of Dry Eye Diseases [escholarship.org]

- 2. Nanomolar-Potency Aminophenyl-1,3,5-triazine Activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Chloride Channel for Prosecretory Therapy of Dry Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel CFTR Activator Cact-3 Ameliorates Ocular Surface Dysfunctions in Scopolamine-Induced Dry Eye Mice | MDPI [mdpi.com]

- 4. Novel CFTR Activator Cact-3 Ameliorates Ocular Surface Dysfunctions in Scopolamine-Induced Dry Eye Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of pyrrolo[2,3-b]pyrazines derivatives as submicromolar affinity activators of wild type, G551D, and F508del cystic fibrosis transmembrane conductance regulator chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]

High-Throughput Screening for the Discovery of CFTR Activators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies in high-throughput screening (HTS) for the discovery of cystic fibrosis transmembrane conductance regulator (CFTR) activators. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret HTS campaigns aimed at identifying novel therapeutics for cystic fibrosis (CF).

Introduction to CFTR and Cystic Fibrosis

Cystic fibrosis is a life-threatening genetic disorder caused by mutations in the CFTR gene, which encodes an anion channel responsible for ion and fluid transport across epithelial surfaces.[1][2][3] Loss of CFTR function leads to the accumulation of thick, sticky mucus in various organs, most critically affecting the lungs and digestive system.[4] The discovery of small molecules that can restore the function of mutant CFTR protein has revolutionized CF treatment. These molecules, known as CFTR modulators, fall into several classes, including correctors that improve the trafficking of the protein to the cell surface and potentiators that enhance the channel's opening probability.[5][6][7] This guide focuses on the discovery of CFTR activators, which encompass potentiators and other molecules that increase CFTR-mediated ion transport.

High-Throughput Screening Assay Formats

The foundation of any successful drug discovery campaign is a robust and scalable HTS assay. For CFTR activators, the primary goal is to measure the function of the CFTR channel in a high-throughput manner.

Cell-Based Fluorescence Assays

The most widely adopted HTS method for CFTR activator discovery is the cell-based fluorescence assay utilizing a halide-sensitive yellow fluorescent protein (YFP).[8][9] This method offers a combination of sensitivity, technical simplicity, and automation compatibility.[10]

Principle: The assay relies on the principle that the fluorescence of certain YFP variants, such as YFP-H148Q/I152L, is quenched by halide ions, particularly iodide (I⁻).[5] Cells are co-transfected to express both the CFTR channel and the halide-sensitive YFP.[8] When the CFTR channel is activated, it allows for the influx of I⁻ from the extracellular medium into the cell, leading to a decrease in YFP fluorescence. The rate of fluorescence quenching is directly proportional to the CFTR channel activity.

Advantages:

-

High-Throughput: Amenable to 96-well, 384-well, and even 1536-well plate formats, allowing for the screening of large compound libraries.[9]

-

Quantitative: Provides a quantitative measure of CFTR function.[8]

-

Live-Cell Imaging: Enables the study of CFTR activity in a physiological context.

Other Assay Formats

While fluorescence-based assays are the workhorse of HTS for CFTR, other methods are crucial for hit validation and secondary screening:

-

Ussing Chamber Electrophysiology: This technique measures ion movement across a monolayer of polarized epithelial cells by recording the short-circuit current.[11] It is considered a gold-standard functional assay but is low-throughput.

-

Patch-Clamp Electrophysiology: This method allows for the direct measurement of the opening and closing of individual CFTR channels in a patch of the cell membrane, providing detailed information on channel gating.[11] It is also a low-throughput technique.

-

Membrane Potential-Sensing Dyes: Assays using fluorescent dyes that report changes in membrane potential can also be used to measure CFTR activity.[12]

Experimental Protocols

This section provides a detailed methodology for a typical HTS campaign using the YFP-based fluorescence assay.

Cell Line and Culture

-

Cell Line: Fischer Rat Thyroid (FRT) epithelial cells or Human Embryonic Kidney (HEK293) cells are commonly used.[13] These cells should be stably co-transfected with the desired CFTR variant (e.g., wild-type or a specific mutant) and a halide-sensitive YFP.[8]

-

Culture Conditions: Cells are cultured in appropriate media and conditions until they reach a confluent monolayer in multi-well plates suitable for HTS.

YFP-Based Iodide Influx Assay Protocol

-

Plate Preparation: Seed the stably transfected cells into 96- or 384-well black-walled, clear-bottom microplates and culture until confluent.

-

Compound Addition: Wash the cells with a chloride-containing buffer (e.g., PBS). Add the library compounds at a final concentration typically ranging from 1 to 10 µM. Incubate for a specified period.

-

CFTR Stimulation: Add a stimulating cocktail containing a cAMP agonist, such as forskolin (0.5-20 µM), to activate the CFTR channels.[13][14]

-

Iodide Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader. Simultaneously add an iodide-containing buffer and begin recording the YFP fluorescence at regular intervals (e.g., every 1-2 seconds) for a duration of 1-5 minutes.

-

Data Analysis: The rate of fluorescence decay is calculated for each well. This rate is then compared to positive and negative controls to identify "hits" that significantly increase CFTR-mediated iodide influx.

Data Presentation: Summary of HTS Campaigns for CFTR Activators

The following table summarizes quantitative data from representative HTS campaigns for the discovery of CFTR activators.

| HTS Campaign | Compound Library Size | Primary Screening Concentration | Hit Rate (%) | Confirmed Hit Potency Range | Assay Format | Reference |

| Galietta et al. | ~60,000 | 10 µM | ~0.5 (strong activators) | Kd down to 200 nM | YFP-based fluorescence assay in FRT cells | [13] |

| Martin et al. | ~42,500 | 10 µM and 20 µM | Not explicitly stated, but identified validated primary hits | Not explicitly stated | YFP-based fluorescence assay in iPSC-derived intestinal epithelia | [14][15][16] |

| Singh et al. | ~85,000 | Not explicitly stated | 1.4 - 2.0 | Not explicitly stated | Cell-based assay for read-through of PTC mutations | [1] |

Mandatory Visualizations

CFTR Activation Signaling Pathway

The primary signaling pathway for the activation of the CFTR channel involves the elevation of intracellular cyclic AMP (cAMP).

Caption: CFTR activation is primarily mediated by the cAMP/PKA signaling cascade.

HTS Workflow for CFTR Activator Discovery

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify CFTR activators.

Caption: A multi-stage workflow for identifying and validating CFTR activators.

Logic of Hit Triage and Validation

This diagram outlines the decision-making process for advancing compounds from a primary screen to validated leads.

Caption: A logical flow for the triage and validation of primary HTS hits.

References

- 1. High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Translating in vitro CFTR rescue into small molecule correctors for cystic fibrosis using the Library of Integrated Network‐based Cellular Signatures drug discovery platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of CFTR Modulators for the Treatment of Cystic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence assay for simultaneous quantification of CFTR ion-channel function and plasma membrane proximity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput screening of libraries of compounds to identify CFTR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluorescent Indicator Methods to Assay Functional CFTR Expression in Cells | Springer Nature Experiments [experiments.springernature.com]

- 11. CFTR Assays | Cystic Fibrosis Foundation [cff.org]

- 12. CFTR interactome mapping using the mammalian membrane two‐hybrid high‐throughput screening system | Molecular Systems Biology [link.springer.com]

- 13. High-affinity activators of cystic fibrosis transmembrane conductance regulator (CFTR) chloride conductance identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling CFTR Activation: A Technical Guide to Core Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, primarily responsible for the transport of chloride and bicarbonate ions across epithelial cell membranes.[1][2] Its proper function is vital for maintaining fluid and electrolyte balance in various organs, including the lungs, pancreas, and intestines.[1][2] Dysfunctional CFTR leads to the genetic disease cystic fibrosis (CF), characterized by the production of thick, sticky mucus.[3] Consequently, activators of CFTR are of significant therapeutic interest.

This technical guide provides an in-depth overview of the core signaling pathways involved in CFTR activation. It is important to note that while this guide addresses the broader mechanisms of CFTR activation, specific information regarding a compound denoted as "CFTR activator 2" (also known as WAY-326769) is limited in publicly available scientific literature.[4] The focus of this document will, therefore, be on the well-established signaling cascades that govern CFTR function, with data and examples drawn from widely studied activators. Conversely, the similarly named compound, CFTRinh-172, is a well-characterized inhibitor of CFTR, acting as both a pore blocker and a gating modulator.[5][6][7][8]

Core Signaling Pathways in CFTR Activation

The primary mechanism for activating the CFTR channel involves phosphorylation of its Regulatory (R) domain, which is primarily mediated by Protein Kinase A (PKA).[9][10] Other kinases, such as Protein Kinase C (PKC), also play significant modulatory roles.

The cAMP/PKA-Dependent Signaling Pathway

The canonical pathway for CFTR activation is initiated by signals that increase intracellular cyclic adenosine monophosphate (cAMP). This process can be summarized as follows:

-

Receptor Activation: The pathway is often triggered by the activation of G protein-coupled receptors (GPCRs), such as prostaglandin receptors, by their respective ligands.[11][12]

-

Adenylyl Cyclase Activation: Upon GPCR activation, the associated G protein stimulates adenylyl cyclase (AC).[3]

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.[3]

-

PKA Activation: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. This releases the active PKA catalytic subunits.[13]

-

CFTR Phosphorylation: The active PKA catalytic subunits then phosphorylate multiple serine residues within the R-domain of the CFTR protein.[9][10]

-

Conformational Change and Channel Gating: Phosphorylation of the R-domain induces a conformational change that allows for ATP to bind to and be hydrolyzed at the Nucleotide-Binding Domains (NBDs) of CFTR. This ATP-dependent dimerization of the NBDs leads to the opening of the channel pore, allowing for the efflux of chloride and bicarbonate ions.[9]

Forskolin, a commonly used experimental tool, directly activates adenylyl cyclase, leading to a robust increase in cAMP and subsequent PKA-mediated CFTR activation.[3]

The Role of Protein Kinase C (PKC)

Protein Kinase C (PKC) also plays a complex, modulatory role in CFTR activity. Evidence suggests that constitutive PKC phosphorylation is essential for the acute activation of CFTR by PKA.[14] In the absence of this basal PKC activity, the response of CFTR to PKA stimulation is significantly diminished.[14] However, chronic activation of certain PKC isoforms, such as PKC-beta2, has been shown to inhibit cAMP-mediated ion secretion by preventing the proper targeting of CFTR to the apical membrane.[15] The gating kinetics of CFTR can differ depending on whether it is phosphorylated by PKA or PKC.[16]

Quantitative Data on CFTR Activators

The potency of CFTR activators is typically quantified by their half-maximal effective concentration (EC50). The following table summarizes dose-response data for some known CFTR activators.

| Compound | Cell Type | Assay | EC50 | Reference |

| CFTRact-J027 | FRT cells expressing human wild-type CFTR | Short-circuit current | ~200 nmol/L | [17] |

| Forskolin | Nasal epithelial organoids | Forskolin-Induced Swelling (FIS) | 0.24 µM | [18] |

| Forskolin | Nasal epithelial monolayers | Short-circuit current (ΔIsc) | 0.26 µM | [18] |

Experimental Protocols

The study of CFTR activation relies on various specialized experimental techniques to measure ion channel function.

Short-Circuit Current (Ussing Chamber) Measurement

This is a gold-standard electrophysiological technique for measuring ion transport across epithelial monolayers.

Methodology:

-

Cell Culture: Epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells expressing CFTR, or primary human bronchial epithelial cells) are grown on porous filter supports until they form a confluent and polarized monolayer with high electrical resistance.[17][19]

-

Ussing Chamber Setup: The filter support with the cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium into two fluid-filled compartments.

-

Measurement: The chamber is equipped with electrodes to measure the transepithelial voltage and pass a current to clamp this voltage at 0 mV. The current required to do this is the short-circuit current (Isc), which is a direct measure of net ion transport.

-

Experimental Procedure: A chloride ion gradient is established across the monolayer. After obtaining a stable baseline Isc, CFTR activators are added to the chamber, and the change in Isc is recorded. An increase in Isc upon addition of an activator indicates an increase in chloride secretion through CFTR. CFTR-specific inhibitors, like CFTRinh-172, can be added at the end of the experiment to confirm that the observed current is indeed mediated by CFTR.[17]

Forskolin-Induced Swelling (FIS) Assay in Organoids

This is a functional assay used to assess CFTR activity in three-dimensional organoid cultures.

Methodology:

-

Organoid Culture: Nasal or intestinal epithelial cells are cultured in a Matrigel dome to form three-dimensional, hollow spheres (organoids) with the apical membrane facing the lumen.

-

Assay Procedure: The organoids are treated with a CFTR activator, typically forskolin, which stimulates CFTR-mediated chloride secretion into the lumen.

-

Water Influx and Swelling: The accumulation of chloride ions in the lumen creates an osmotic gradient, driving water into the organoid and causing it to swell.

-

Imaging and Analysis: The swelling of the organoids is monitored over time using automated microscopy. The change in the cross-sectional area or volume of the organoids is quantified as a measure of CFTR function. The area under the curve (AUC) of the swelling response is often used to quantify the overall CFTR activity.[18]

Visualizing the Pathways and Workflows

Signaling Pathways

Caption: The canonical cAMP/PKA-dependent signaling pathway for CFTR activation.

Caption: Modulation of CFTR by Protein Kinase C (PKC).

Experimental Workflow

Caption: A typical experimental workflow for screening CFTR activators using a Ussing chamber.

References

- 1. scbt.com [scbt.com]

- 2. Cystic fibrosis transmembrane conductance regulator - Wikipedia [en.wikipedia.org]

- 3. DSpace [openresearch.okstate.edu]

- 4. CFTR activator 2_TargetMol [targetmol.com]

- 5. pnas.org [pnas.org]

- 6. Structural basis for CFTR inhibition by CFTRinh-172 | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]

- 7. Allosteric inhibition of CFTR gating by CFTRinh-172 binding in the pore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphorylation by protein kinase C is required for acute activation of cystic fibrosis transmembrane conductance regulator by protein kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chronic PKC-beta2 activation in HT-29 Cl.19a colonocytes prevents cAMP-mediated ion secretion by inhibiting apical membrane CFTR targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Regulation of CFTR by protein phosphatase 2B and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. CFTR Activator Increases Intestinal Fluid Secretion and Normalizes Stool Output in a Mouse Model of Constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. cff.org [cff.org]

The Pharmacology of WAY-326769: An In-depth Technical Guide

An extensive search of publicly available scientific literature and patent databases has revealed no specific pharmacological data for the compound designated as WAY-326769.

While initial inquiries suggested a potential connection to the modulation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a critical area of research for the treatment of cystic fibrosis, no definitive information, including binding affinities, efficacy data (such as Ki, EC50, or IC50 values), detailed experimental protocols, or specific signaling pathways associated with WAY-326769, could be retrieved.

This lack of publicly accessible information prevents the creation of a comprehensive technical guide as requested. The core requirements, including the summarization of quantitative data into structured tables, the provision of detailed experimental methodologies, and the visualization of signaling pathways and experimental workflows, cannot be fulfilled without the foundational scientific data.

It is possible that WAY-326769 is an internal development code for a compound that has not yet been disclosed in scientific publications or patent filings. Research and development in the pharmaceutical industry often involves the synthesis and testing of numerous compounds under internal designations before any information is made public.

For researchers, scientists, and drug development professionals interested in the pharmacology of novel CFTR modulators, it is recommended to monitor major scientific conferences and peer-reviewed journals in the fields of cystic fibrosis, pharmacology, and medicinal chemistry for any future disclosures related to this compound. Key areas of focus for understanding the pharmacology of any new CFTR modulator would include:

General Methodologies for Characterizing CFTR Modulators

While specific protocols for WAY-326769 are unavailable, the following outlines the standard experimental approaches used to characterize novel CFTR modulators.

Table 1: Key In Vitro Assays for CFTR Modulator Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Radioligand Binding Assays | To determine the binding affinity of the compound to the CFTR protein or related targets. | Kd (dissociation constant), Ki (inhibition constant), Bmax (maximum receptor density) |

| Ussing Chamber Assays | To measure ion transport across epithelial cell monolayers expressing CFTR. This is a gold-standard functional assay. | Short-circuit current (Isc), transepithelial resistance (Rte) |

| Membrane Potential Assays | To assess changes in cell membrane potential in response to CFTR activation using fluorescent dyes. | Changes in fluorescence intensity, EC50/IC50 |

| Patch-Clamp Electrophysiology | To directly measure the activity of single CFTR channels or whole-cell currents. | Channel open probability (Po), single-channel conductance, whole-cell current amplitude |

| Protein Processing and Trafficking Assays | To determine if a "corrector" compound rescues the processing and trafficking of mutant CFTR to the cell surface. | Western blotting (to assess protein glycosylation state), immunofluorescence microscopy |

Experimental Protocols: A Generalized Overview

Radioligand Binding Assay (Competition)

-

Preparation of Membranes: Cell membranes expressing the target receptor (e.g., CFTR) are isolated from cultured cells or tissue homogenates through differential centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (WAY-326769).

-

Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Ussing Chamber Assay for CFTR Function

-

Cell Culture: Polarized epithelial cells (e.g., Fischer Rat Thyroid (FRT) cells or human bronchial epithelial cells) expressing the CFTR variant of interest are cultured on permeable supports.

-

Mounting: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the epithelium.

-

Measurement: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which reflects net ion transport, is continuously measured.

-

Stimulation and Inhibition: CFTR-mediated chloride secretion is stimulated using a cAMP agonist (e.g., forskolin). The effect of the test compound (as a potentiator or corrector) is then assessed by its ability to augment this current. The current can be inhibited by a specific CFTR inhibitor to confirm its identity.

Visualizing Experimental Logic

The general workflow for characterizing a novel CFTR modulator can be visualized as follows:

The signaling pathway for CFTR activation, which would be modulated by a compound like WAY-326769, is well-established:

Foundational Studies on CFTR Ion Channel Gating: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the foundational principles governing the gating of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel. We delve into the molecular mechanisms, present key quantitative data, detail essential experimental protocols, and visualize the core processes through signaling pathways and workflow diagrams.

Introduction to CFTR

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an ATP-gated anion channel.[1][2] Expressed primarily in the apical membrane of epithelial cells, CFTR mediates the transport of chloride and bicarbonate ions, playing a crucial role in salt and water homeostasis.[3][4] Mutations in the CFTR gene disrupt these functions, leading to the multisystem genetic disorder, cystic fibrosis.[3][5] Unlike most ion channels, CFTR gating is a complex, multi-step process that is tightly regulated by both phosphorylation and the binding and hydrolysis of ATP.[4]

The Molecular Mechanism of CFTR Gating

The gating of the CFTR channel, the process of opening and closing its pore, is governed by a tightly regulated cycle involving its distinct protein domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a unique regulatory (R) domain.[5][6]

The canonical model for CFTR activation involves two key sequential events:

-

Phosphorylation: For the channel to become active, the cytosolic R domain must first be phosphorylated by cAMP-dependent Protein Kinase A (PKA).[5][6] In its unphosphorylated state, the R domain is thought to sterically hinder the interaction of the two NBDs, locking the channel in a closed conformation.[7] PKA-mediated phosphorylation induces conformational changes that release this inhibition, priming the channel for activation.[2]

-

ATP-Dependent Dimerization and Hydrolysis: Once phosphorylated, the channel's gating is driven by a cycle of ATP binding and hydrolysis at the NBDs. The binding of two ATP molecules to binding sites formed at the interface of NBD1 and NBD2 promotes their dimerization.[3][7] This dimerization event is the direct mechanical trigger that opens the channel pore, allowing anions to flow through.[2][7] Channel closure is subsequently driven by the hydrolysis of ATP at the NBD2 composite site, which leads to the destabilization and separation of the NBD dimer, returning the channel to a closed state.[7][8] This entire process constitutes an irreversible gating cycle, tightly coupling ATP consumption to ion channel function.[8]

PKA-Mediated Activation Pathway

The activation of PKA, the primary kinase responsible for phosphorylating CFTR, is a classic signal transduction cascade. It is typically initiated by hormonal or neurotransmitter signals that act on G-protein coupled receptors (GPCRs).

Figure 1: Simplified PKA signaling pathway leading to CFTR phosphorylation.

The CFTR Gating Cycle

The gating cycle of a phosphorylated CFTR channel is an ordered, multi-step process driven by ATP. It involves transitions between several closed and open states.

Figure 2: A model of the CFTR ATP-dependent gating cycle.

Quantitative Analysis of CFTR Gating

The functional activity of CFTR is quantified by its single-channel conductance (a measure of ion flow through the open pore) and its open probability (Po), which is the fraction of time the channel spends in an open state. These parameters are dramatically affected by mutations.

Gating Parameters of Wild-Type vs. Mutant CFTR

The following tables summarize key quantitative data from single-channel patch-clamp studies, comparing wild-type (WT) CFTR with the common severe gating mutant, G551D.

| Parameter | Wild-Type (WT) CFTR | G551D Mutant CFTR | Reference(s) |

| Open Probability (Po) | ~0.4 (at saturating ATP) | ~100-fold lower than WT | [4][9][10] |

| Mean Burst Duration | Hundreds of milliseconds | Drastically reduced | [11][12] |

| Mean Interburst Interval | Dependent on ATP conc. | Greatly increased | [11][12] |

| ATP Dependence | K₁/₂ ≈ 89-137 µM | ATP-independent gating | [9][12] |

| Single-Channel Conductance | ~7-8 pS (at 20-25°C) | Unchanged | [5] |

Table 1: Comparison of Gating Properties for WT-CFTR and G551D-CFTR.

Effect of ATP Concentration on Wild-Type CFTR Gating

The gating of phosphorylated WT-CFTR is strictly dependent on the intracellular ATP concentration. This relationship primarily affects the time the channel spends in the closed state between bursts of activity.

| ATP Concentration | Mean Open Time (ms) | Mean Closed Time (ms) | Open Probability (Po) |

| 0.03 mM | ~350 | ~5000 | ~0.06 |

| 0.1 mM | ~380 | ~2000 | ~0.16 |

| 0.3 mM | ~400 | ~1000 | ~0.28 |

| 1.0 mM | ~400 | ~650 | ~0.38 |

| 3.0 mM | ~410 | ~600 | ~0.41 |

Table 2: Representative kinetic parameters for WT-CFTR gating as a function of ATP concentration. Data adapted from single-channel studies.[9]

Key Experimental Methodologies

The "gold standard" for analyzing the molecular behavior and gating kinetics of the CFTR channel is the patch-clamp technique, specifically in the excised inside-out configuration.[3] This method allows for precise control of the intracellular environment and direct measurement of the currents flowing through a single ion channel molecule.

Excised Inside-Out Patch-Clamp Protocol

This protocol outlines the key steps for recording single CFTR channel activity.

-

Cell Preparation: Culture cells heterologously expressing the CFTR construct of interest (e.g., HEK293T or CHO cells) on glass coverslips.

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a resistance of ~3-6 MΩ when filled with pipette solution.

-

Solution Preparation:

-

Pipette (Extracellular) Solution (mM): 140 N-methyl-D-glucamine (NMDG), 140 Aspartic acid, 5 CaCl₂, 2 MgSO₄, 10 TES. pH adjusted to 7.3 with Tris. The low chloride concentration magnifies the inward current.[11]

-

Bath (Intracellular) Solution (mM): 140 NMDG, 147 HCl (forms 140 NMDG-Cl), 3 MgCl₂, 1 CsEGTA, 10 TES. pH adjusted to 7.3.[11]

-

Activating Reagents: Prepare a stock of the catalytic subunit of PKA (final concentration 75-200 nM) and MgATP (final concentration 1-5 mM) to be added to the bath solution.[11]

-

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This is the cell-attached configuration.

-

Patch Excision: Retract the pipette from the cell. The small patch of membrane sealed to the tip will detach from the cell, with its intracellular face now exposed to the bath solution. This is the inside-out configuration.[13]

-